2,3,6-Trinitrotoluene
Overview
Description
2,4,6-Trinitrotoluene, commonly known as TNT, is a chemical compound that has been extensively studied due to its applications and environmental impact. It is well-known for its use as an explosive material in military and industrial applications. The research on TNT has covered various aspects, including its conversion into other compounds, its molecular structure, and its chemical reactivity .
Synthesis Analysis
The synthesis of TNT and its derivatives has been a subject of interest due to the potential applications of these compounds in creating aromatic polymers. Studies have shown that TNT can be converted into condensation monomers such as nitro compounds and diamines, which are then used to synthesize oligomeric polyethers and polyamides with improved characteristics compared to unsubstituted polymers .
Molecular Structure Analysis
The molecular structure of TNT has been examined through crystallography and molecular orbital calculations. It has been found that TNT can crystallize in monoclinic and orthorhombic polymorphic forms, with distinct molecular packing configurations. The molecular structures differ in the degree of twisting of the nitro groups out of the plane of the benzene ring, which affects the stability and morphology of the crystals . Additionally, computational studies have provided insights into the dihedral angles of the nitro groups and the rotational barriers of the methyl group, which differ from those in toluene .
Chemical Reactions Analysis
TNT undergoes various chemical reactions, including partial reduction and regioselective replacement of nitro groups. Partial electroreduction of TNT yields hydroxylamine-dinitrotoluene isomers, and similar regioselectivity is observed in the reduction by Ti3+ and V2+ ions, leading to dinitrotoluidines . Moreover, the reaction of TNT with alkanethiols selectively replaces the ortho-nitro group to form alkylthio-substituted nitrotoluenes, which can be further oxidized to sulfoxides and sulfones .
Physical and Chemical Properties Analysis
The physical and chemical properties of TNT and its derivatives are influenced by their molecular structures. For instance, the presence of a nonplanar CF3 substituent in a derivative of TNT causes a significant twisting of the nitro groups, affecting the compound's density and hydrogen bonding characteristics . The molecular orbital calculations have also provided data on hydrogen bonding, dipole moments, and total atomic charges, which are essential for understanding the reactivity and stability of TNT .
Scientific Research Applications
Environmental Remediation : TNT, a major contaminant in munitions production and storage facilities, undergoes reductive transformation to aromatic (poly)amines in sediment−water systems. This process is studied for its implications in environmental remediation (Elovitz & Weber, 1999).
Biodegradation and Biotransformation : Understanding the biological metabolism of TNT by microorganisms and plants is critical for managing these pollutants. Recent research has focused on identifying enzymes capable of degrading TNT and has made progress in phytoremediation using transgenic plants (Rylott, Lorenz, & Bruce, 2011).
Microbial Degradation : The biotransformation and microbial degradation of TNT are complex processes that involve the formation of various products, including azo, azoxy, acetyl, and phenolic derivatives. Despite extensive research, achieving biomineralization-based technologies for TNT degradation remains a challenge (Hawari et al., 2000).
Transformation in Wastewater Treatment : Studies on the anaerobic transformation of TNT in wastewater treatment have shown the formation of triaminotoluene (TAT) and its potential for further degradation under anaerobic conditions (Hwang, Chow, & Adrian, 2000).
Synthesis of Polymers : TNT has been explored as a precursor for the synthesis of aromatic polymers, including polyamides and polyimides. This application is part of a broader effort to convert TNT into useful industrial materials (Rusanov et al., 2003).
Electrochemical Studies : Electrochemical reduction pathways of TNT have been studied, providing insights into the reduction of nitro groups and their potential application in sensing technologies (Chua, Pumera, & Rulíšek, 2012).
Phytoremediation : The use of vetiver grass for the extraction of TNT from contaminated soil has been investigated as a cost-effective and environmentally friendly remediation method (Makris et al., 2007).
Enzymatic Reduction Studies : The relationship between the reduction rates of TNT and its electrochemical properties has been examined, revealing important insights for environmental remediation strategies (R. G. R. and & Smets, 2000).
Supercritical Water Oxidation : The degradation of TNT in supercritical water oxidation has been studied, highlighting the effectiveness of this method in treating TNT-contaminated wastewater (Chang & Liu, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1,3,4-trinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-5(8(11)12)2-3-6(9(13)14)7(4)10(15)16/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCALAUEQXYQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075140 | |
Record name | Benzene, 1-methyl-2,3,6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trinitrotoluene | |
CAS RN |
18292-97-2 | |
Record name | 2,3,6-Trinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18292-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018292972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-2,3,6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-TRINITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB65AU8340 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.